(+)-Alprenolol

Description

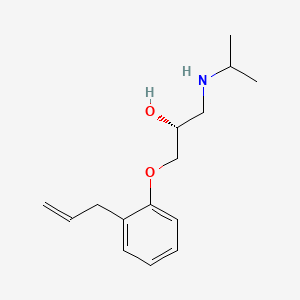

Structure

3D Structure

Properties

CAS No. |

23846-72-2 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m1/s1 |

InChI Key |

PAZJSJFMUHDSTF-CQSZACIVSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC=C1CC=C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-Alprenolol; (D)-(+)-Alprenolol; Alprenolol, (R)-; D-Alprenolol |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-Alprenolol on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (+)-Alprenolol, a non-selective beta-adrenergic receptor antagonist. While the levorotatory enantiomer, (-)-Alprenolol, is significantly more potent in its beta-blocking activity, this document focuses on the available data for the dextrorotatory enantiomer, this compound, in the context of its interaction with β1 and β2-adrenergic receptors. This guide delves into its binding affinity, functional activity, and its influence on downstream signaling pathways, including both the canonical G-protein-mediated adenylyl cyclase pathway and the more recently elucidated β-arrestin-mediated signaling cascade. Detailed experimental protocols for key assays used to characterize this interaction are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Introduction

Alprenolol (B1662852) is a non-selective beta-adrenergic receptor antagonist that has been used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2][3] As a chiral molecule, alprenolol exists as two enantiomers: this compound and (-)-Alprenolol. The interaction of beta-blockers with their receptors is highly stereoselective, with the (-)-enantiomer typically exhibiting significantly higher affinity and potency.[4][5] This guide specifically addresses the mechanism of action of the (+)-enantiomer, providing a detailed analysis for researchers in pharmacology and drug development.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at both β1 and β2-adrenergic receptors.[6] By binding to these receptors, it prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting their downstream effects.[7] The primary therapeutic actions of beta-blockers, such as reducing heart rate and myocardial contractility, are mediated through the blockade of β1-adrenergic receptors in the heart.[1] The blockade of β2-adrenergic receptors can lead to effects such as bronchoconstriction.[1]

Stereoselectivity of Alprenolol

A critical aspect of alprenolol's pharmacology is its stereoselectivity. The (-)-enantiomer of alprenolol is substantially more potent in its beta-blocking activity than the (+)-enantiomer.[5] This difference in potency, which can be as high as 100-fold, is attributed to a more favorable three-point interaction of the (-)-isomer with the binding site of the beta-adrenergic receptor.[5]

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (IC50/EC50) of alprenolol enantiomers at β1 and β2-adrenergic receptors. It is important to note that specific quantitative data for this compound is sparse in the available literature, reflecting its lower potency compared to the (-)-enantiomer.

| Receptor Subtype | Ligand | K_i_ (nM) | Assay Type | Cell/Tissue Type | Reference |

| β1-Adrenergic | (-)-Alprenolol | ~1-10 | Radioligand Binding | Various | [8] |

| (±)-Alprenolol | - | - | - | ||

| This compound | >100 | Radioligand Binding | Various | [5] | |

| β2-Adrenergic | (-)-Alprenolol | ~1-5 | Radioligand Binding | Various | [9] |

| (±)-Alprenolol | - | - | - | ||

| This compound | >100 | Radioligand Binding | Various | [5] | |

| Table 1: Binding Affinity (Ki) of Alprenolol Enantiomers for β-Adrenergic Receptors. Note: Specific Ki values for this compound are often reported as being significantly higher than for (-)-Alprenolol, indicating much lower affinity. |

| Receptor Subtype | Ligand | IC_50_ / EC_50_ (nM) | Assay Type | Endpoint Measured | Reference |

| β-Adrenergic | (-)-Alprenolol | - | cAMP Accumulation | Inhibition of Isoproterenol-stimulated cAMP | [10] |

| (±)-Alprenolol | - | cAMP Accumulation | Inhibition of Isoproterenol-stimulated cAMP | ||

| This compound | Significantly higher than (-) | cAMP Accumulation | Inhibition of Isoproterenol-stimulated cAMP | [4] | |

| Table 2: Functional Activity of Alprenolol Enantiomers at β-Adrenergic Receptors. Note: Functional data for this compound is limited, but consistently shows much lower potency compared to the (-)-enantiomer. |

Downstream Signaling Pathways

The binding of an agonist to a β-adrenergic receptor typically initiates a signaling cascade through the activation of a stimulatory G-protein (Gs). However, recent research has revealed a dual signaling mechanism involving both G-protein-dependent and G-protein-independent pathways, the latter mediated by β-arrestins. Alprenolol has been shown to act as a biased agonist, preferentially activating the β-arrestin pathway while antagonizing the G-protein pathway.[11]

Gs-cAMP Signaling Pathway

The canonical signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase by the Gαs subunit, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a physiological response. As an antagonist, this compound competitively inhibits agonist-induced activation of this pathway.

β-Arrestin Signaling Pathway

Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the β-adrenergic receptor, leading to the recruitment of β-arrestin. This uncouples the receptor from the G-protein, leading to desensitization. However, β-arrestin also acts as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades, such as the MAPK/ERK pathway. Alprenolol has been shown to promote β-arrestin recruitment to the β1-adrenergic receptor, suggesting a role as a biased agonist that favors this pathway.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with beta-adrenergic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.[12][13][14][15][16]

Objective: To determine the Ki of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).[13]

-

Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).

-

Unlabeled this compound.

-

Non-specific binding control (e.g., a high concentration of propranolol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[13]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit agonist-stimulated cAMP production.[10][17][18][19]

Objective: To determine the IC50 of this compound for the inhibition of isoproterenol-stimulated cAMP production.

Materials:

-

Cells expressing the β-adrenergic receptor subtype of interest.

-

This compound.

-

A β-adrenergic agonist (e.g., Isoproterenol).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to desired confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor.

-

Stimulation: Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., EC80 of isoproterenol).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, providing insight into biased agonism.[20][21][22][23][24]

Objective: To determine the potency and efficacy of this compound in inducing β-arrestin recruitment to β-adrenergic receptors.

Materials:

-

Cells co-expressing the β-adrenergic receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag).

-

This compound.

-

Assay-specific substrate or detection reagents.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Cell Culture: Plate the engineered cells in a 96-well plate.

-

Ligand Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a specified time to allow for β-arrestin recruitment.

-

Detection: Add the substrate or detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

This compound acts as a low-potency, non-selective competitive antagonist at β1 and β2-adrenergic receptors. Its primary mechanism involves the blockade of the canonical Gs-cAMP signaling pathway. However, emerging evidence suggests a more complex interaction, with the potential for biased agonism towards the β-arrestin signaling cascade. The significant stereoselectivity of alprenolol, with the (-)-enantiomer being markedly more potent, underscores the importance of chiral considerations in drug design and evaluation. Further research focusing specifically on the quantitative pharmacology of this compound is warranted to fully elucidate its distinct signaling profile and potential physiological relevance. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the nuanced molecular mechanisms of this and other beta-adrenergic ligands.

References

- 1. What is Alprenolol Hydrochloride used for? [synapse.patsnap.com]

- 2. Alprenolol - Humanitas.net [humanitas.net]

- 3. Alprenolol - Wikipedia [en.wikipedia.org]

- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound|Beta-Adrenergic Blocker [benchchem.com]

- 7. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]

- 23. biorxiv.org [biorxiv.org]

- 24. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

Stereospecificity of (+)-Alprenolol in Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol (B1662852) is a non-selective beta-adrenergic receptor antagonist that has been historically investigated for the management of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.[1][2] Like many pharmaceuticals, alprenolol is a chiral molecule and exists as two enantiomers: (+)-alprenolol and (-)-alprenolol. The interaction of these stereoisomers with their biological targets, primarily the beta-adrenergic receptors (β-ARs), is highly stereospecific. This technical guide provides a comprehensive overview of the stereospecificity of this compound in receptor binding, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

The binding of alprenolol to β-ARs is a critical determinant of its pharmacological effect. It is well-established that the (-) isomer of alprenolol is significantly more potent in its interaction with these receptors compared to the (+) isomer.[3][4] This stereoselectivity is a fundamental concept in pharmacology and drug development, as the desired therapeutic activity often resides in one enantiomer, while the other may be less active or contribute to off-target effects.

Quantitative Analysis of Receptor Binding Affinity

The stereospecificity of alprenolol binding is quantitatively demonstrated through the determination of binding affinities, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). These values represent the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kd or Ki value indicates a higher binding affinity.

Studies have consistently shown that (-)-alprenolol exhibits a much higher affinity for beta-adrenergic receptors than this compound. The (-) isomers of beta-adrenergic agonists and antagonists have been found to be at least two orders of magnitude more potent than the (+) isomers in competing for binding sites.[3][4][5]

| Enantiomer | Receptor Subtype | Binding Affinity (Kd or Ki) | Reference Tissue/Cell |

| (-)-Alprenolol | β-Adrenergic (general) | 7-11 nM (KD) | Canine Myocardium |

| (-)-Alprenolol | β-Adrenergic (general) | ~10 nM (KD) | Human Lymphocytes |

| This compound | β-Adrenergic (general) | Significantly lower than (-) isomer | Not specified |

Table 1: Comparison of Binding Affinities of Alprenolol Enantiomers. This table summarizes the reported binding affinities of the alprenolol enantiomers to beta-adrenergic receptors. The data clearly illustrates the significantly higher affinity of the (-)-enantiomer.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for alprenolol enantiomers is predominantly carried out using radioligand binding assays.[6][7][8] This technique allows for the direct measurement of ligand binding to its receptor. A common approach is the competitive binding assay, where the ability of unlabeled alprenolol enantiomers to displace a radiolabeled ligand from the receptor is measured.

Key Steps in a Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Tissues or cells expressing the target beta-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.[9]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled ligand with high affinity for beta-adrenergic receptors (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) is incubated with the membrane preparation.[10][11][12]

-

Increasing concentrations of the unlabeled competitor ligands (this compound and (-)-alprenolol) are added to separate reaction tubes.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[9][10]

-

-

Separation of Bound and Free Radioligand:

-

Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.[9]

-

-

Data Analysis:

-

The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) for each enantiomer is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Experimental Workflow for Radioligand Binding Assay

References

- 1. This compound|Beta-Adrenergic Blocker [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. JCI - Identification of beta-adrenergic receptors in human lymphocytes by (—)[3H] alprenolol binding. [jci.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (+)-Alprenolol as a Non-Selective Beta-Blocker in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprenolol (B1662852) is a non-selective beta-adrenergic receptor antagonist that has been historically utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] As a non-selective agent, it competitively antagonizes catecholamines at both β1 and β2-adrenergic receptors.[1] A key characteristic of alprenolol is its stereoisomerism. The molecule exists as two enantiomers: (S)-(-)-Alprenolol and (R)-(+)-Alprenolol. The beta-blocking activity resides almost entirely in the (S)-(-) isomer, which is approximately 100 times more potent than the (R)-(+) isomer.[2] This significant difference in potency makes (+)-Alprenolol a valuable tool in cardiovascular research, often serving as a negative control to distinguish receptor-mediated beta-blockade from non-specific or membrane effects. This guide provides an in-depth overview of this compound's pharmacological profile, its mechanism of action, and its application in experimental cardiovascular research, with a focus on quantitative data and detailed methodologies.

Mechanism of Action and Signaling Pathway

Alprenolol exerts its primary effect by competitively blocking beta-adrenergic receptors (β-AR).[1] In the cardiovascular system, β1 receptors are predominant in the heart, while β2 receptors are found in the vasculature and bronchi.

-

β1-Adrenergic Receptor Blockade: Antagonism of β1 receptors in the heart by the active (-)-isomer leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[1] This culminates in reduced cardiac output and blood pressure.

-

β2-Adrenergic Receptor Blockade: Antagonism of β2 receptors can lead to vasoconstriction and bronchoconstriction.[1]

-

Intrinsic Sympathomimetic Activity (ISA): Racemic alprenolol is also known as a partial agonist, meaning it possesses Intrinsic Sympathomimetic Activity (ISA).[3][4] This allows it to cause a low level of receptor stimulation, which can result in less pronounced bradycardia and reduction in cardiac output compared to beta-blockers without ISA.[5] One study quantified the ISA of alprenolol as 22-26% of maximal sympathetic activity.[3]

The canonical signaling pathway initiated by catecholamine binding to β-receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Alprenolol blocks the initial step of this cascade.

Pharmacological Profile: A Focus on Stereoselectivity

The defining characteristic of alprenolol for research purposes is the profound difference in activity between its enantiomers. The (S)-(-) isomer is the potent eutomer, while the (R)-(+) isomer is the significantly less active distomer.

Data Presentation

Table 1: Comparative Beta-Adrenergic Receptor Binding Affinity of Alprenolol Enantiomers

| Compound | Receptor Target | Affinity / Potency Metric | Value / Description | Reference(s) |

| (-)-Alprenolol | Cardiac β-AR (canine) | Dissociation Constant (KD) | 7-11 nM | [6][7] |

| This compound | Cardiac β-AR (canine) | Comparative Potency | At least 100-fold less potent than (-)-isomer | [2][6][7] |

| (-)-Alprenolol | Ferret Ventricular β1-AR | Blocking Potency (pKB) vs. Isoprenaline | 8.8 | [8] |

| This compound | Ferret Ventricular β1-AR | Blocking Potency (pKB) vs. Isoprenaline | Not Reported, implied to be significantly lower | [8] |

Note: The vast majority of binding studies utilize the high-affinity radioligand (-)-[3H]alprenolol, making direct Ki determination for the (+)-isomer rare. Potency is typically inferred from competition assays.

Table 2: Comparative Functional Activity of Alprenolol Enantiomers

| Compound | Assay / Model | Functional Metric | Value / Description | Reference(s) |

| (±)-Alprenolol (racemic) | Healthy Volunteers | Intrinsic Sympathomimetic Activity (ISA) | 22-26% of maximal sympathetic activity | [3] |

| (-)-Alprenolol | Ferret Ventricular Myocardium | Intrinsic Activity (Partial Agonism) | 0.1 (relative to Isoprenaline) | [8] |

| This compound | Coronary Artery Ligated Dogs | Anti-arrhythmic Dose | 15.5 mg/kg (cumulative) | [2] |

| (-)-Alprenolol | Coronary Artery Ligated Dogs | Anti-arrhythmic Dose | 7.5 mg/kg (cumulative) | [2] |

Key Experimental Protocols

The stereoselectivity of alprenolol makes it an excellent tool for receptor characterization. Detailed below are generalized protocols for assays where this compound would be used as a crucial comparator.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., (-)-[3H]alprenolol) from the target receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing β-adrenergic receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash and resuspend the membrane pellet in a suitable assay buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In assay tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of (-)-[3H]alprenolol (typically at or below its KD), and a range of concentrations of the unlabeled competitor drug (this compound, (-)-Alprenolol, or other test compounds).

-

To determine non-specific binding, a parallel set of tubes includes a high concentration of a non-selective antagonist like propranolol (B1214883) (e.g., 10 µM).

-

Incubate at a controlled temperature (e.g., 25-37°C) to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor drug to generate an inhibition curve.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP. It is used to determine the functional consequence of receptor binding.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the β-adrenergic receptor of interest in a suitable plate format.

-

Pre-incubate the cells with various concentrations of the antagonist ((+)- or (-)-Alprenolol) for a set time (e.g., 15-30 minutes).

-

Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) for a defined period (e.g., 10-15 minutes). This is typically done in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of newly synthesized cAMP.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction and lyse the cells using a buffer provided with a commercial cAMP assay kit.

-

Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist in the presence of different fixed concentrations of the antagonist.

-

For antagonists, perform a Schild analysis to determine the pA2 value, which is a measure of antagonist potency.[9] For partial agonists, measure the maximal stimulation as a percentage of a full agonist's effect to determine intrinsic activity.

-

Applications in Cardiovascular Research

The primary utility of this compound in research stems from its low affinity for β-receptors compared to its enantiomer.

-

Negative Control: In any experiment investigating the effects of racemic or (-)-Alprenolol, the (+)-isomer serves as an ideal negative control. An effect observed with (-)-Alprenolol but not with this compound at similar concentrations can be confidently attributed to β-receptor blockade.

-

Investigating Non-Receptor Mediated Effects: Some beta-blockers exhibit effects independent of β-receptor antagonism, such as membrane-stabilizing or "local anesthetic" actions.[10] Since both (+)- and (-)-isomers may possess these properties, comparing their effects can help isolate these non-specific actions from true receptor-mediated responses. For example, one study showed that both (+)- and (-)-alprenolol could suppress ventricular arrhythmias in dogs, but the dose required for the (+)-isomer was much higher, suggesting the anti-arrhythmic effect might be partially related to properties other than beta-blockade.[2]

-

Probing Stereospecificity: this compound is essential for studies designed to probe the stereospecific nature of the β-adrenergic receptor binding pocket. The dramatic difference in affinity between the two isomers provides a clear demonstration of the receptor's chiral recognition capabilities.[6][7]

Conclusion

This compound is an indispensable pharmacological tool in cardiovascular research. While possessing negligible beta-blocking activity compared to its potent enantiomer, (-)-Alprenolol, its value lies in this very disparity. By serving as a robust negative control and a tool to investigate non-specific effects, this compound allows researchers to dissect the precise mechanisms of beta-adrenergic signaling and pharmacology with greater confidence and accuracy. Its use is fundamental to validating that an observed physiological or cellular response is a direct consequence of β-receptor antagonism.

References

- 1. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of (±)-propranolol, (±)-, (+)-, and (-)-alprenolol on unanaesthetized dogs with ventricular arrhythmias resulting from coronary artery ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Influence of intrinsic sympathomimetic activity of β-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 10. Local anaesthetic and anti-arrhythmic actions of alprenolol relative to its effect on intracellular potentials and other properties of isolated cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Pharmacology of Alprenolol Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological profiles of the enantiomers of alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist that also exhibits affinity for serotonin (B10506) 5-HT1A receptors. By dissecting the stereoselective interactions of (+)-Alprenolol and (-)-Alprenolol with their target receptors, this document aims to equip researchers and drug development professionals with a detailed understanding of their distinct pharmacological properties, the experimental methodologies used to elucidate these characteristics, and the underlying signaling pathways they modulate.

Receptor Binding Affinity: A Tale of Two Enantiomers

The pharmacological activity of alprenolol is predominantly attributed to its (-)-enantiomer, which displays significantly higher affinity for beta-adrenergic receptors compared to the (+)-enantiomer. This stereoselectivity is a critical factor in its therapeutic action. While specific Ki values for the individual enantiomers are not consistently reported across all studies, the available data for racemic alprenolol and the established principles of stereochemistry in beta-blockers provide a clear picture of their differential binding.

Table 1: Receptor Binding Affinities (Ki/Kd in nM) of Alprenolol

| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | 5-HT1A Receptor |

| (±)-Alprenolol | 15[1] | 0.91[1] | 34[1] |

| (-)-Alprenolol | Kd: 7-11[2] | - | Antagonist activity confirmed[3][4][5][6][7] |

| This compound | - | - | Antagonist activity confirmed[8] |

Note: A lower Ki/Kd value indicates a higher binding affinity. The data for (±)-Alprenolol represents the racemic mixture. The (-)-enantiomer is known to be the more potent beta-blocker.

Functional Activity: Beyond Simple Blockade

The functional consequences of receptor binding reveal further distinctions between the alprenolol enantiomers. The primary mechanism of action for (-)-Alprenolol is the competitive antagonism of catecholamines at both β1- and β2-adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure[5][8][9][10].

Interestingly, alprenolol has also been shown to act as a biased agonist at the β1-adrenergic receptor. Both (+)- and (-)-Alprenolol can stimulate β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), a G protein-independent signaling pathway[11]. This biased signaling may contribute to some of the drug's pleiotropic effects.

At the 5-HT1A receptor, both enantiomers act as antagonists[3][4][5][6][7][8]. This activity may contribute to the overall pharmacological profile of alprenolol, potentially influencing its effects on the central nervous system.

Experimental Protocols: Unraveling the Mechanisms

The characterization of the pharmacological profile of alprenolol enantiomers relies on a suite of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This assay quantifies the affinity of the alprenolol enantiomers for β1- and β2-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of (+)- and (-)-Alprenolol for β-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol ([125I]-CYP).

-

Unlabeled enantiomers of alprenolol.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a non-specific competitor.

-

Competitive Binding: Membranes, radioligand, and varying concentrations of the alprenolol enantiomer.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of alprenolol enantiomers to modulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Objective: To determine the effect of (+)- and (-)-Alprenolol on adenylyl cyclase activity.

Materials:

-

Cell membranes expressing β-adrenergic receptors.

-

Adenylyl cyclase activator (e.g., isoproterenol (B85558) or forskolin).

-

Alprenolol enantiomers.

-

Assay Buffer: Typically contains ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX), and a buffer system (e.g., Tris-HCl).

-

cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Reaction Setup: In a microplate, combine the membrane preparation, the alprenolol enantiomer (or vehicle), and the adenylyl cyclase activator.

-

Incubation: Initiate the reaction by adding the assay buffer containing ATP. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

-

cAMP Quantification: Centrifuge the samples to pellet the membranes and measure the cAMP concentration in the supernatant using a commercial cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the alprenolol enantiomer concentration to determine the IC50 (for antagonists) or EC50 (for agonists) values.

β-Arrestin Recruitment Assay

This assay assesses the ability of alprenolol enantiomers to promote the interaction between the β-adrenergic receptor and β-arrestin, a key event in G protein-independent signaling.

Objective: To quantify the recruitment of β-arrestin to the β-adrenergic receptor upon stimulation with alprenolol enantiomers.

Materials:

-

Cell line stably co-expressing the β-adrenergic receptor fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Alprenolol enantiomers.

-

Assay buffer or medium.

-

Detection reagents for the reporter system (e.g., chemiluminescent substrate).

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered cells into a 384-well assay plate and incubate overnight.

-

Ligand Addition: Add serial dilutions of the alprenolol enantiomers to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.

-

Detection: Add the detection reagent to each well and incubate at room temperature to allow the signal to develop.

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Subtract the background signal and plot the signal intensity against the logarithm of the alprenolol enantiomer concentration to generate dose-response curves and determine EC50 values.

Signaling Pathways: A Visual Guide

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by alprenolol.

Beta-Adrenergic Receptor Signaling

References

- 1. Alprenolol | 5-HT Receptor | Adrenergic Receptor | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kjpp.net [kjpp.net]

- 5. What is Alprenolol Hydrochloride used for? [synapse.patsnap.com]

- 6. medkoo.com [medkoo.com]

- 7. Alprenolol hydrochloride | CAS:13707-88-5 | 5-HT1A antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound|Beta-Adrenergic Blocker [benchchem.com]

- 9. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alprenolol - Humanitas.net [humanitas.net]

- 11. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

Alprenolol: From Cardiovascular Drug to a Key Research Tool in Unraveling Biased GPCR Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially developed in the mid-20th century as a non-selective β-adrenergic receptor antagonist for cardiovascular indications, Alprenolol (B1662852) has evolved into an indispensable research tool.[1][2][3] Its unique pharmacological properties, particularly its ability to act as a biased agonist, have provided researchers with a powerful probe to dissect the complexities of G protein-coupled receptor (GPCR) signaling. This guide provides a comprehensive overview of the discovery and historical development of Alprenolol, with a focus on its application as a research tool. It includes detailed methodologies for key experiments that have been instrumental in defining its pharmacological profile, quantitative data to support these findings, and visualizations of the signaling pathways it modulates.

Discovery and Historical Development

Alprenolol was developed by a team of scientists at ICI Pharmaceuticals in the 1960s, a period of intense research into β-adrenergic receptor antagonists.[4] This work was pioneered by Sir James Black, who laid the foundation for the development of beta-blockers, leading to a revolution in the treatment of cardiovascular diseases. The team at ICI, which included A.F. Crowther and L.H. Smith, systematically synthesized and tested a series of aryloxypropanolamine derivatives, leading to the discovery of potent β-blockers like propranolol (B1214883) and, subsequently, Alprenolol.[4] While initially used for conditions like angina pectoris, hypertension, and arrhythmias, the clinical use of Alprenolol has declined with the advent of more selective beta-blockers.[1][5] However, its value in the research community has only grown.

A pivotal shift in the scientific understanding of Alprenolol came with the discovery of "biased agonism" or "functional selectivity." Researchers, notably the group led by Robert J. Lefkowitz, demonstrated that Alprenolol could selectively activate certain downstream signaling pathways while blocking others.[6][7] Specifically, Alprenolol was shown to be a potent antagonist of G protein-mediated adenylyl cyclase activation, the classical pathway for β-adrenergic receptors.[6] Concurrently, it was found to stimulate β-arrestin-mediated signaling pathways independently of G protein activation.[8][9] This discovery established Alprenolol as a key tool for investigating the non-canonical signaling of GPCRs, allowing scientists to explore the distinct physiological consequences of G protein-dependent and β-arrestin-dependent pathways.

Alprenolol as a Research Tool: Probing Biased Agonism

Alprenolol's utility as a research tool is primarily centered on its ability to differentiate between G protein- and β-arrestin-mediated signaling at β-adrenergic receptors. This has profound implications for understanding GPCR physiology and for the development of next-generation therapeutics with improved efficacy and reduced side effects.

Key Experimental Observations

Seminal studies have utilized Alprenolol to demonstrate that β-blockers can do more than simply block receptor function. Key findings include:

-

Antagonism of G Protein Signaling: Alprenolol effectively blocks the isoproterenol-stimulated production of cyclic AMP (cAMP), a hallmark of Gαs protein activation.[6]

-

Stimulation of β-arrestin Recruitment: Despite blocking G protein signaling, Alprenolol promotes the recruitment of β-arrestin to the β1- and β2-adrenergic receptors.[1][8]

-

Activation of G Protein-Independent Pathways: Alprenolol has been shown to stimulate the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the ERK/MAPK pathway in a β-arrestin-dependent manner.[8][9]

These observations have solidified the concept of biased agonism and have positioned Alprenolol as a prototypical biased agonist at β-adrenergic receptors.

Quantitative Data

The following tables summarize key quantitative data that characterize the pharmacological properties of Alprenolol.

| Parameter | Receptor | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | β1-AR | ~1-10 nM | Various | [10] |

| β2-AR | ~1-10 nM | Various | [10] | |

| Functional Antagonism (IC50) | β-AR | ~10-100 nM (cAMP) | Various | [11] |

| β-arrestin Recruitment (EC50) | β1-AR | ~1 µM | HEK293 | [8] |

| β2-AR | ~1 µM | HEK293 | [1] | |

| EGFR Transactivation | β1-AR | ~1.5-fold increase | HEK293 | [8] |

Table 1: Pharmacological Properties of Alprenolol.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Alprenolol as a research tool.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Alprenolol for β-adrenergic receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Alprenolol.

-

Materials:

-

Cell membranes expressing the β-adrenergic receptor of interest (e.g., from HEK293 cells).

-

Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).

-

Unlabeled Alprenolol.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled Alprenolol.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the diluted unlabeled Alprenolol to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of Alprenolol.

-

Determine the IC50 value (the concentration of Alprenolol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

cAMP Functional Assay

This assay measures the ability of Alprenolol to antagonize G protein-mediated signaling.

-

Objective: To determine the IC50 of Alprenolol for the inhibition of agonist-stimulated cAMP production.

-

Materials:

-

Whole cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

-

A β-adrenergic agonist (e.g., Isoproterenol).

-

Alprenolol.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Procedure:

-

Seed cells in a 96- or 384-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of Alprenolol to the cells and incubate.

-

Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

β-arrestin Recruitment Assay

This assay measures the ability of Alprenolol to promote the interaction between the β-adrenergic receptor and β-arrestin.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of Alprenolol for β-arrestin recruitment.

-

Materials:

-

A cell line engineered to report on the receptor-β-arrestin interaction (e.g., using PathHunter® β-arrestin assay from DiscoveRx, which utilizes enzyme fragment complementation).

-

Alprenolol.

-

-

Procedure:

-

Plate the engineered cells in a 384-well plate.

-

Prepare serial dilutions of Alprenolol.

-

Add the diluted Alprenolol to the cells.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents according to the assay manufacturer's protocol.

-

Measure the chemiluminescent or fluorescent signal.

-

-

Data Analysis:

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Alprenolol.

Canonical G Protein-Dependent Signaling Pathway Blocked by Alprenolol.

G Protein-Independent, β-arrestin-Mediated Signaling Pathway Activated by Alprenolol.

Experimental Workflow for Characterizing Alprenolol's Biased Agonism.

Conclusion

Alprenolol has traversed a remarkable journey from a clinically used cardiovascular drug to a sophisticated research tool that has been instrumental in reshaping our understanding of GPCR signaling. Its ability to act as a biased agonist, selectively activating β-arrestin-dependent pathways while inhibiting G protein-mediated signaling, has provided an invaluable pharmacological probe for researchers. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize Alprenolol in their research or to understand the principles of biased agonism. As the field of GPCR pharmacology continues to evolve, the lessons learned from studying compounds like Alprenolol will undoubtedly pave the way for the design of more selective and effective therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. Alprenolol - Wikipedia [en.wikipedia.org]

- 3. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of alprenolol in the treatment of hypertension. I. Relationship between plasma concentration and adrenergic beta-receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Exploration of (+)-Alprenolol's Binding Affinity to Beta-1 versus Beta-2 Adrenergic Receptors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of the dextrorotatory enantiomer of alprenolol (B1662852), (+)-alprenolol, for beta-1 (β1) and beta-2 (β2) adrenergic receptors. While the racemic mixture and the levorotatory enantiomer, (-)-alprenolol, are well-characterized beta-blockers, the specific binding properties of this compound are less commonly reported. This document synthesizes available data on the stereoselectivity of alprenolol binding, outlines detailed experimental protocols for determining binding affinities, and illustrates the associated signaling pathways. A key finding is the significantly lower affinity of this compound compared to (-)-alprenolol for both β1 and β2 receptors, a critical consideration in pharmacological studies and drug development.

Introduction

Alprenolol is a non-selective beta-adrenergic receptor antagonist that has been utilized in the management of cardiovascular conditions such as hypertension and angina pectoris. As a chiral molecule, alprenolol exists as two enantiomers: this compound and (-)-alprenolol. The interaction of these enantiomers with their target receptors often exhibits a high degree of stereoselectivity, leading to significant differences in their pharmacological activity. Understanding the binding affinity of each enantiomer for β1 and β2 adrenergic receptor subtypes is paramount for elucidating their specific physiological effects and for the rational design of more selective therapeutic agents. This guide focuses on the binding characteristics of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Quantitative Analysis of Binding Affinity

Direct binding affinity data for this compound is not as prevalent in the literature as for (-)-alprenolol or the racemic mixture. However, the stereoselectivity of alprenolol binding is well-documented, with the (-)-enantiomer consistently demonstrating a significantly higher affinity for beta-adrenergic receptors.

Studies have shown that the (-)-stereoisomers of beta-adrenergic antagonists, including alprenolol, are 9- to 300-fold more potent than their corresponding (+)-stereoisomers.[1] Specifically for alprenolol, the (S)-(-)-enantiomer is reported to be approximately 100 times more active than the (R)-(+)-isomer.[2]

Based on this established stereoselectivity, we can estimate the binding affinity of this compound. Given a reported dissociation constant (Kd) for (-)-[3H]alprenolol of approximately 10 nM for beta-adrenergic receptors in human lymphocytes, the Kd for this compound can be inferred to be in the micromolar range.[1]

For the purpose of this guide, we will present the known affinity of (-)-alprenolol and the estimated affinity for this compound based on the 100-fold difference in potency.

Table 1: Binding Affinity of Alprenolol Enantiomers for Beta-Adrenergic Receptors

| Compound | Receptor Subtype | pKi | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| (-)-Alprenolol | Beta (non-selective) | ~8.0 | ~10 | (-)-[3H]Alprenolol | Human Lymphocytes | [1] |

| This compound (Estimated) | Beta (non-selective) | ~6.0 | ~1000 | N/A | N/A | [1][2] |

Note: The pKi and Ki values for this compound are estimated based on the reported 100-fold lower potency compared to (-)-Alprenolol.

Experimental Protocols

The determination of binding affinities for compounds like this compound relies on robust and reproducible experimental methodologies. The two primary assays employed are the radioligand binding assay and the functional assay measuring downstream signaling events.

Competitive Radioligand Binding Assay

This assay directly measures the ability of an unlabeled ligand, such as this compound, to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand for beta-adrenergic receptors is [3H]-dihydroalprenolol.

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2 adrenergic receptors (e.g., from transfected CHO or HEK293 cells).

-

[3H]-Dihydroalprenolol (Radioligand).

-

This compound (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash with assay buffer. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, [3H]-dihydroalprenolol, and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]-dihydroalprenolol, and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate the receptors.

-

Competitive Binding: Membrane preparation, [3H]-dihydroalprenolol, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As this compound is an antagonist, its effect is measured by its ability to inhibit the cAMP production stimulated by a beta-adrenergic agonist.

Objective: To determine the functional potency of this compound in inhibiting agonist-induced cAMP production mediated by β1 and β2 adrenergic receptors.

Materials:

-

Whole cells expressing human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

-

Beta-adrenergic agonist (e.g., isoproterenol).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Plate cells expressing the receptor of interest in a multi-well plate and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.

-

Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

-

Signaling Pathways

Both β1 and β2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G protein, Gs. Upon agonist binding, a conformational change in the receptor activates Gs, which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound competitively binds to the receptor, preventing agonist binding and subsequent activation of this signaling cascade.

Conclusion

The binding affinity of this compound for both β1 and β2 adrenergic receptors is significantly lower than that of its levorotatory counterpart, (-)-alprenolol. This pronounced stereoselectivity, with a potency difference of approximately 100-fold, underscores the importance of considering enantiomeric composition in pharmacological research and drug development. The experimental protocols detailed in this guide, namely competitive radioligand binding assays and functional cAMP accumulation assays, provide robust methods for quantifying these differences in binding affinity and functional antagonism. A thorough understanding of the binding characteristics of individual enantiomers is crucial for the development of safer and more effective beta-blocker therapies.

References

An In-depth Technical Guide on the Interaction of (+)-Alprenolol with 5-HT1A and 5-HT1B Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction of the dextrorotatory enantiomer of alprenolol (B1662852), (+)-alprenolol, with the serotonin (B10506) 1A (5-HT1A) and 1B (5-HT1B) receptors. While alprenolol is widely recognized as a non-selective β-adrenergic receptor antagonist, its significant affinity for serotonergic receptors, particularly the 5-HT1A and 5-HT1B subtypes, presents a complex pharmacological profile. This document collates available quantitative data on the binding affinity and functional activity of alprenolol enantiomers, details relevant experimental methodologies, and visualizes the associated signaling pathways. A deeper understanding of the stereoselective interaction of alprenolol with these serotonin receptors is crucial for the design of more selective ligands and for elucidating the off-target effects of existing therapeutics.

Introduction

Alprenolol is a non-selective β-adrenergic receptor antagonist that has been used in the management of hypertension and angina pectoris.[1] It exists as a racemic mixture of two enantiomers, this compound and (-)-alprenolol. Beyond its primary action on β-adrenoceptors, alprenolol also exhibits notable antagonist activity at 5-HT1A and 5-HT1B receptors.[1][2] This interaction is of significant interest to researchers and drug developers as it may contribute to the overall pharmacological and side-effect profile of the drug. Furthermore, understanding the stereoselectivity of this interaction is critical for the development of more specific therapeutic agents. This guide focuses specifically on the interaction of this compound with 5-HT1A and 5-HT1B receptors, summarizing the current state of knowledge.

Quantitative Data on the Interaction of Alprenolol Enantiomers with 5-HT1A and 5-HT1B Receptors

The binding affinity and functional activity of alprenolol at 5-HT1A and 5-HT1B receptors have been characterized in various studies. The available data, primarily from studies on the racemic mixture and the (-)-enantiomer, are summarized below. It is important to note that specific quantitative data for this compound remains limited in the publicly available literature.

Table 1: Binding Affinity (Ki) of Alprenolol and its Enantiomers for 5-HT1A and 5-HT1B Receptors

| Compound | Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |

| (±)-Alprenolol | 5-HT1A | Rat | Hippocampal Membranes | Not Specified | 34 | [2] |

| (±)-Alprenolol | 5-HT1B | Rat | Striatal Membranes | Not Specified | 134 | [2] |

| (-)-Alprenolol | 5-HT1A | Rat | Brain Membranes | [3H]5-HT | Potent displacer | [3] |

| This compound | 5-HT1A | Rat | Brain Membranes | [3H]5-HT | Less potent displacer than (-)-enantiomer | [3] |

| (-)-Propranolol | 5-HT1A | Rat | Brain Membranes | [3H]5-HT | High affinity | [3][4] |

| (+)-Propranolol | 5-HT1A | Rat | Brain Membranes | [3H]5-HT | Lower affinity than (-)-enantiomer | [3][4] |

*Note: Propranolol (B1214883) is a structurally related β-blocker, and data on its enantiomers are included for comparative purposes, as they often exhibit similar stereoselective trends at 5-HT receptors.

Table 2: Functional Activity of Alprenolol Enantiomers at 5-HT1A Receptors

| Compound | Assay | Species | Tissue/Cell Line | Agonist | Activity | Potency | Reference(s) |

| (-)-Alprenolol | Adenylate Cyclase Inhibition | Rat | Hippocampus | 8-OH-DPAT | Antagonist | Potent reversal of inhibition | [4] |

| This compound | Adenylate Cyclase Inhibition | Rat | Hippocampus | 8-OH-DPAT | Antagonist | Less potent than (-)-enantiomer | [4] |

Experimental Protocols

The characterization of this compound's interaction with 5-HT1A and 5-HT1B receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A and 5-HT1B receptors.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat hippocampus for 5-HT1A, rat striatum for 5-HT1B) or cells stably expressing the human recombinant receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, or [¹²⁵I]iodocyanopindolol for 5-HT1B) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., serotonin).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays

Functional assays measure the biological response following ligand binding and can determine whether a compound is an agonist, antagonist, or inverse agonist.

Objective: To determine the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase activity via 5-HT1A or 5-HT1B receptors.

Methodology:

-

Cell Culture:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or 5-HT1B receptor are cultured to ~80-90% confluency.

-

-

Assay Procedure:

-

Cells are harvested and resuspended in stimulation buffer.

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of a 5-HT1A or 5-HT1B agonist (e.g., 5-CT or 8-OH-DPAT) is then added to the cells, along with a fixed concentration of forskolin (B1673556) to stimulate cAMP production.

-

The cells are incubated to allow for changes in intracellular cAMP levels.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis:

-

The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is measured.

-

The IC50 value, the concentration of this compound that reverses 50% of the maximal agonist effect, is determined by non-linear regression analysis.

-

Objective: To measure the ability of this compound to antagonize agonist-stimulated G-protein activation.

Methodology:

-

Membrane Preparation:

-

Membranes are prepared from cells expressing the receptor of interest as described for the radioligand binding assay.

-

-

Assay Procedure:

-

Membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP.

-

A fixed concentration of a 5-HT1A or 5-HT1B agonist is then added.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation allows for the exchange of GDP for [³⁵S]GTPγS on activated Gα subunits.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis:

-

The antagonist effect of this compound is determined by its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathways and Visualizations

Both 5-HT1A and 5-HT1B receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily couple to inhibitory G proteins of the Gi/o family. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Canonical 5-HT1A/1B Receptor Signaling Pathway

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, thereby reducing the production of cAMP. As an antagonist, this compound is expected to bind to the receptor and prevent this agonist-induced signaling cascade.

References

- 1. Alprenolol - Wikipedia [en.wikipedia.org]

- 2. Alprenolol | 5-HT Receptor | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. Stereoselective blockade of central [3H]5-hydroxytryptamine binding to multiple sites (5-HT1A, 5-HT1B and 5-HT1C) by mianserin and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of (+)-Alprenolol for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Alprenolol. The information presented is intended to support researchers and professionals in designing and executing robust experiments in drug discovery and development. This document outlines key quantitative data, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is the dextrorotatory enantiomer of Alprenolol, a non-selective β-adrenergic receptor antagonist also known for its antagonist activity at 5-HT1A and 5-HT1B serotonin (B10506) receptors.[1] Understanding its physicochemical characteristics is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and receptor interaction.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Alprenolol. It is important to note that many reported values pertain to the racemic mixture, (±)-Alprenolol.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |

| Chemical Formula | C₁₅H₂₃NO₂ | [2][3] |

| Molecular Weight | 249.35 g/mol | [2][3] |

| Appearance | Solid, White to off-white crystalline solid | [2] |

| Melting Point | 107-109 °C | [2] |

| Boiling Point | 399.8 ± 27.0 °C (Predicted) | |

| pKa (Basic) | 9.51 - 9.67 | [2] |

| logP (Octanol-Water) | 2.8 - 3.1 | [2] |

| Water Solubility | 547 mg/L (approximately 2.19 mM) | [2] |

| Optical Rotation, [α]D | A specific value for this compound is not readily available in the cited literature. As an enantiomer, it will have a positive rotation of equal magnitude to the negative rotation of (-)-Alprenolol. |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is critical for understanding its ionization state at different physiological pH values.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds) to achieve a concentration of approximately 1 mM.

-

Titration Setup:

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

-

To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the sample solution.

-

Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.

-

-

Titration Procedure:

-

Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.

-

For the basic amine in Alprenolol, titrate the solution with the standardized 0.1 M HCl.

-